molecular formula C14H20N2O2 B2373438 tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate CAS No. 1690454-39-7

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Cat. No.: B2373438
CAS No.: 1690454-39-7
M. Wt: 248.326
InChI Key: MQHAYLHGSZWLNR-UHFFFAOYSA-N
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Description

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its unique structure, which includes a tert-butyl group attached to a tetrahydroisoquinoline moiety via a carbamate linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially affecting pathways involved in mood regulation and cognitive function. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAYLHGSZWLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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